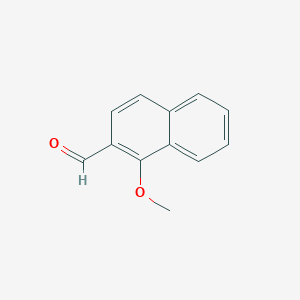

1-Methoxy-2-naphthaldehyde

説明

Structural Identification and Nomenclature

The structural identification of this compound relies on systematic nomenclature principles established by the International Union of Pure and Applied Chemistry. The compound's official designation as this compound follows the numbering convention where the naphthalene ring system serves as the parent structure, with substituents identified by their positional relationships. Alternative nomenclature systems recognize this compound as 1-methoxynaphthalene-2-carbaldehyde or 2-naphthalenecarboxaldehyde, 1-methoxy-, demonstrating the flexibility in naming conventions while maintaining structural clarity.

The molecular structure can be represented through various chemical notation systems, each providing specific structural information. The Simplified Molecular Input Line Entry System notation for this compound appears as COC1=C(C=CC2=CC=CC=C21)C=O, clearly delineating the connectivity pattern and functional group positions. This notation system enables computational analysis and database searching while providing an unambiguous representation of the molecular architecture. The International Chemical Identifier string InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 offers another standardized approach to structural representation, incorporating stereochemical information and providing a unique molecular fingerprint.

The three-dimensional molecular geometry of this compound reflects the planar nature of the naphthalene ring system with the methoxy and aldehyde substituents maintaining specific spatial orientations. Computational modeling suggests that the methoxy group adopts a coplanar arrangement with the naphthalene ring system, while the aldehyde functionality maintains its characteristic trigonal planar geometry around the carbonyl carbon atom. This spatial arrangement influences the compound's reactivity patterns and intermolecular interactions, particularly affecting its behavior in various chemical transformations and analytical techniques.

Spectroscopic identification methods provide definitive structural confirmation for this compound through characteristic absorption and resonance patterns. Nuclear magnetic resonance spectroscopy reveals distinct chemical shifts corresponding to the aromatic protons, methoxy protons, and aldehyde proton, each reflecting their unique electronic environments within the molecular framework. Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl stretch, aromatic carbon-carbon vibrations, and carbon-oxygen stretching modes, collectively providing a spectroscopic fingerprint for compound identification and purity assessment.

Historical Context in Organic Chemistry Research

The development of naphthalene derivative chemistry traces its origins to the early industrial exploitation of coal tar resources, which provided access to abundant aromatic compounds for systematic study. Naphthalene itself was first isolated and characterized in the early 1820s from coal tar distillation, with John Kidd providing comprehensive property descriptions and proposing the name naphthaline based on its naphtha origins. The structural elucidation of naphthalene as a fused benzene ring system, proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later, established the foundation for understanding substituted naphthalene derivatives like this compound.

The synthetic methodologies applicable to naphthalene aldehyde derivatives developed through several important historical contributions to organic chemistry. The Gattermann reaction, developed by Ludwig Gattermann, established procedures for aromatic formylation using hydrogen cyanide and hydrogen chloride in the presence of aluminum chloride catalysts. This methodology provided access to aromatic aldehydes from electron-rich aromatic substrates, creating pathways for synthesizing compounds structurally related to this compound. The subsequent development of the Gattermann-Koch reaction, utilizing carbon monoxide instead of hydrogen cyanide, offered alternative synthetic approaches while expanding the scope of aromatic formylation chemistry.

The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, introduced another significant advancement in aromatic aldehyde synthesis through the reaction of substituted formamides with phosphorus oxychloride and electron-rich arenes. This methodology proved particularly valuable for naphthalene derivatives, as demonstrated by the formylation of anthracene at the 9-position using N-methylformanilide and phosphorus oxychloride to produce 9-anthracenecarboxaldehyde. The reaction mechanism involves the formation of substituted chloroiminium ions as reactive intermediates, subsequently leading to aromatic substitution and aldehyde formation through hydrolytic workup procedures.

Research into naphthalene substitution patterns has provided crucial insights into the regioselectivity and reactivity of various positions within the ring system. Studies on 2-methoxynaphthalene acetylation using Friedel-Crafts conditions revealed that different positions exhibit varying reactivity levels, with the 1-position demonstrating 1.72 times the reactivity of the alpha-position of naphthalene, while the 6-position showed 3.8 times greater reactivity. These reactivity patterns directly relate to the synthetic accessibility and regioselective preparation of compounds like this compound, where understanding positional preferences guides synthetic strategy development.

The industrial production and purification of naphthalene derivatives evolved significantly throughout the 20th century, transitioning from coal tar-based sources to petroleum-derived materials. Current global naphthalene production exceeds 2.25 million tons annually, with coal tar remaining the primary source despite increasing petroleum-based production. The purification processes typically involve fractional distillation followed by recrystallization to achieve high-purity products suitable for specialized synthetic applications. These industrial developments provided the foundation for accessing naphthalene starting materials necessary for synthesizing complex derivatives like this compound through targeted functional group modifications.

Structure

3D Structure

特性

IUPAC Name |

1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMICVLTBHRPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00519460 | |

| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50493-10-2 | |

| Record name | 1-Methoxy-2-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50493-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00519460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Starting Materials and Catalysts

- Starting material: 1-methoxy-2-acetonaphthone (6-methoxy-2-acetonaphthone)

- Catalysts: Cuprous chloride (CuCl), cuprous iodide (CuI), or mixtures thereof

- Solvents: Dimethyl sulfoxide (DMSO), 1,4-dioxane, or their mixtures

- Oxidant: Oxygen-containing gas, typically compressed air

Reaction Conditions

- Molar ratio of substrate to catalyst: Typically 1:0.01 to 1:10, with an optimal ratio around 1:0.5 to 1:1

- Temperature: 20 to 180 °C, commonly around 120 °C

- Reaction time: 0.1 to 72 hours, with 24 to 48 hours being typical for optimal yield

- Atmosphere: Continuous introduction of oxygen or air to ensure complete oxidation

Reaction Setup

A typical reaction is conducted in a dry, anhydrous three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer. The substrate, catalyst, and solvent are combined, and compressed air is bubbled through the mixture. The reaction mixture is heated to the target temperature and stirred for the required duration.

Post-Reaction Workup and Purification

After completion, the reaction mixture is cooled to room temperature and treated with ethyl acetate. The organic phase is separated, washed with saturated brine multiple times to remove impurities, dried over a desiccant, filtered, and concentrated under reduced pressure to yield crude 1-methoxy-2-naphthaldehyde.

The crude product is further purified by recrystallization:

- Dissolve crude product in ethyl acetate at 70 °C

- Add activated carbon (typically 10% w/w relative to crude product) and stir for 30 minutes

- Filter hot to remove carbon and impurities

- Cool filtrate to room temperature, then to 5 °C in an ice bath

- Stir for 2-3 hours to crystallize

- Filter, wash, and dry the purified crystals at 45 °C for 8 hours

Research Findings and Data Summary

The following table summarizes key experimental data from various preparation trials:

| Example | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Crude Yield (%) | Crude Purity (%) | Refined Yield (%) | Refined Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 1 | CuCl (0.5) | DMSO | 120 | 48 | 86.1 | 95 | 81.2 | 99.5 | Standard conditions |

| 2 | CuCl (1.0) | DMSO | 120 | 24 | 92.9 | 98 | - | - | Higher catalyst loading |

| 3 | CuCl (0.2) | DMSO | 120 | 36 | 80.7 | 96 | - | - | Lower catalyst loading |

| 4 | CuI (0.5) | DMSO | 120 | 0.1 | 88.1 | 97 | - | - | Very short reaction time |

| 5 | CuBr (0.5) | DMSO | 120 | 40 | 84.5 | 95 | 80.1 | 99.2 | Alternative catalyst |

| 6 | CuI (0.5) | DMSO | 120 | 40 | 92.1 | 98 | - | - | Scale-up example |

Advantages of the Method

- Mild reaction conditions: Moderate temperature (~120 °C) and atmospheric pressure avoid harsh conditions.

- Green chemistry: Use of air as oxidant reduces environmental impact and cost.

- High yield and purity: Crude yields up to 93% and refined purity exceeding 99% are achievable.

- Scalability: Demonstrated success in scale-up to industrial quantities (e.g., 150 kg substrate scale).

- Simple operation: Straightforward reaction setup and workup procedures.

Summary Table of Optimal Conditions

| Parameter | Optimal Range/Value |

|---|---|

| Substrate:catalyst molar ratio | 1:0.5 to 1:1 |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 120 °C |

| Reaction time | 24 to 48 hours |

| Oxidant | Compressed air |

| Purification solvent | Ethyl acetate |

| Activated carbon ratio | 10% w/w of crude product |

| Crystallization temp | 5 °C |

化学反応の分析

1-Methoxy-2-naphthaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic substitution reactions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include 1-methoxy-2-naphthoic acid, 1-methoxy-2-naphthyl alcohol, and various substituted derivatives .

科学的研究の応用

Organic Synthesis

1-Methoxy-2-naphthaldehyde serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in several chemical reactions, including:

- Condensation Reactions : The aldehyde group can undergo condensation with various nucleophiles to form larger, more complex molecules.

- Oxidation-Reduction Reactions : It can act as a reducing agent or be oxidized to yield different products.

- Nucleophilic Addition : The reactivity of the aldehyde allows for nucleophilic addition reactions, expanding its utility in synthesizing diverse organic compounds.

Research indicates that this compound is particularly useful in synthesizing heterocycles and other complex structures, making it a critical building block in medicinal chemistry and materials science .

Recent studies have begun to uncover the biological activities associated with this compound. Notably, it exhibits interactions with specific biological targets:

- Strigolactone Receptors : Research has demonstrated that this compound can influence plant growth by interacting with strigolactone receptors, which are crucial for hormonal signaling pathways. This interaction was studied using yeast two-hybrid systems .

- Enzyme Substrates : The compound has been evaluated as a substrate for salivary aldehyde dehydrogenase, showing potential for enzymatic oxidation processes . This suggests its relevance in metabolic studies and potential therapeutic applications.

Table 1: Summary of Research Applications

作用機序

The mechanism of action of 1-Methoxy-2-naphthaldehyde involves its interaction with molecular targets such as proteins. For example, it has been shown to inhibit interactions between certain proteins, thereby affecting biological pathways . The presence of functional groups like the aldehyde and methoxy groups allows it to form various interactions with target molecules, influencing their activity and function.

類似化合物との比較

2-Methoxy-1-naphthaldehyde (CAS: 5392-12-1)

- Structure : Methoxy at 2-position, formyl at 1-position.

- Electronic Effects : The proximity of the methoxy (electron-donating) and aldehyde (electron-withdrawing) groups creates a distinct electronic environment. This arrangement may reduce the electrophilicity of the aldehyde compared to this compound, as the methoxy group’s +M effect could delocalize electron density toward the aldehyde.

- Applications: Limited data in the provided evidence, but positional isomerism likely alters reactivity in Grignard additions or cyclization reactions .

6-Methoxy-1-naphthaldehyde (CAS: 3597-42-0)

- Structure : Methoxy at 6-position, formyl at 1-position.

- Steric and Electronic Effects : The methoxy group is meta to the aldehyde, reducing direct electronic interactions. Steric hindrance is minimal, but the distal methoxy group may have negligible impact on the aldehyde’s electrophilicity.

7-Methoxy-1-naphthaldehyde (CAS: 158365-55-0)

- Structure : Methoxy at 7-position, formyl at 1-position.

- Electronic Effects : The methoxy group’s position may slightly modulate the electron density of the naphthalene ring but is unlikely to significantly alter the aldehyde’s reactivity compared to this compound.

- Applications : Primarily a specialty chemical; synthesis details are unspecified .

Reactivity with Grignard Reagents

This compound exhibits reversed chemoselectivity compared to esters or ketones in reactions with Grignard reagents. For example:

- This compound vs. Methyl Esters : In methyl esters (e.g., 1a in ), nucleophilic attack favors substitution at the methoxy group. However, in this compound, the carbonyl’s higher LUMO contribution shifts selectivity to the aldehyde (98% preference for 1,2-addition) .

- Comparison with Aliphatic Aldehydes : Aliphatic aldehydes generally show even higher electrophilicity but lack the aromatic stabilization and steric constraints of naphthaldehydes, leading to different product profiles.

Table: Key Properties of Selected Naphthaldehyde Derivatives

生物活性

1-Methoxy-2-naphthaldehyde, also known as 2-methoxy-1-naphthaldehyde (2-MN), is a compound of significant interest due to its various biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, particularly focusing on its inhibitory effects in various biochemical pathways.

This compound has the chemical formula and is characterized by its aromatic structure, which contributes to its interaction with biological systems. Its methoxy group enhances its lipophilicity, potentially affecting its absorption and distribution in biological environments.

1. Strigolactone Signaling Inhibition

A pivotal study highlighted the role of this compound as an inhibitor of strigolactone signaling pathways in plants. The compound was shown to inhibit the interactions between D14 (a strigolactone receptor) and its downstream signaling partners SLR1 and D53, which are crucial for regulating plant growth and development. This inhibition was confirmed through yeast two-hybrid assays, demonstrating that 2-MN could restore growth in rice tillering buds suppressed by strigolactones, indicating its potential as a plant growth regulator .

2. Enzymatic Activity

Research has also explored the compound's interaction with aldehyde dehydrogenases (ALDHs). Specifically, recombinant human ALDH3A1 exhibited significant activity towards aromatic aldehydes, including this compound. The kinetic parameters suggest that this compound binds effectively to ALDHs, facilitating its oxidation. The Michaelis constant () values for various naphthaldehydes indicate that 2-MN is a viable substrate for ALDHs, which play a critical role in detoxifying aldehydes in human metabolism .

Case Study: Plant Growth Regulation

In a controlled experiment involving rice plants, the application of 2-MN led to a notable increase in tillering compared to control groups treated with strigolactones alone. The study utilized varying concentrations of 2-MN to assess its efficacy as an antagonist to strigolactone-induced growth inhibition. Results demonstrated that even at low concentrations, 2-MN effectively mitigated the suppressive effects of strigolactones on plant growth .

Case Study: Aldehyde Dehydrogenase Activity

A series of experiments were conducted to evaluate the substrate specificity of human ALDH enzymes towards different naphthaldehydes, including this compound. The results indicated that this compound had a low value, suggesting high affinity and rapid enzymatic conversion. This finding supports the potential use of 2-MN in therapeutic applications where modulation of aldehyde levels is beneficial .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: What are the established synthetic routes for 1-Methoxy-2-naphthaldehyde, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer:

this compound is typically synthesized via formylation reactions such as the Vilsmeier-Haack reaction, where 2-methoxynaphthalene reacts with a formylating agent (e.g., DMF/POCl₃). Key considerations include:

- Catalyst selection : Optimize POCl₃ stoichiometry to minimize side reactions.

- Temperature control : Maintain 0–5°C during reagent addition to prevent decomposition.

- Solvent choice : Use anhydrous dichloromethane for improved solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons (δ 3.9–4.1 ppm) and aldehyde protons (δ ~10.2 ppm).

- ¹³C NMR : Confirm carbonyl (C=O) at δ ~190 ppm and methoxy carbon at δ ~55 ppm.

- IR Spectroscopy : Detect aldehyde C=O stretching (1700–1750 cm⁻¹) and aromatic C-O-C vibrations (1250–1300 cm⁻¹).

- GC-MS : Verify molecular ion peak (m/z = 186) and fragmentation pattern for purity assessment .

Advanced: How can density functional theory (DFT) calculations be utilized to predict the reactivity and electronic properties of this compound?

Methodological Answer:

DFT studies (e.g., B3LYP/6-311++G(d,p)) can:

- Electronic Structure : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Charge Distribution : Analyze Mulliken charges to identify reactive centers (e.g., aldehyde group).

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions.

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: What systematic review strategies should be employed to assess conflicting toxicological data on this compound exposure in animal models?

Methodological Answer:

Follow the ATSDR framework for systematic reviews :

Literature Screening : Use inclusion criteria (Table B-1) to filter studies by route (oral/inhalation) and endpoints (hepatic/renal effects).

Risk of Bias Assessment : Apply tools like Table C-7 to evaluate randomization and outcome reporting .

Confidence Rating : Classify studies as High/Moderate/Low confidence based on experimental rigor (Table C-6) .

Data Integration : Resolve contradictions by prioritizing studies with controlled exposure variables and reproducible dose-response relationships.

Advanced: What experimental approaches are recommended to investigate the role of this compound as a substrate in enzymatic assays, such as cytochrome c peroxidase (CcP)?

Methodological Answer:

- Kinetic Assays : Measure enzyme activity via UV-Vis spectroscopy by tracking aldehyde oxidation (λ = 340 nm).

- Substrate Optimization : Vary concentrations (0.1–10 mM) to determine and .

- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., 2-naphthalenol) to confirm binding specificity.

- Product Analysis : Use HPLC to quantify reaction products (e.g., carboxylic acid derivatives) .

Basic: What are the critical factors in designing a stability study for this compound under different storage conditions?

Methodological Answer:

- Temperature : Store at -20°C (solid) or -80°C (solution) to prevent aldehyde oxidation.

- Light Exposure : Use amber vials to avoid photodegradation.

- Solvent Stability : Test degradation in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents via periodic GC-MS analysis.

- Impurity Profiling : Monitor byproducts (e.g., naphthoic acids) using reverse-phase HPLC .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental observations in the photophysical behavior of this compound?

Methodological Answer:

- Model Refinement : Include exact exchange terms (e.g., hybrid functionals) to improve excited-state accuracy .

- Solvent Corrections : Apply explicit solvent models (e.g., COSMO) instead of implicit approximations.

- Experimental Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data, adjusting for vibronic coupling effects.

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) to identify systematic biases in computational parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。